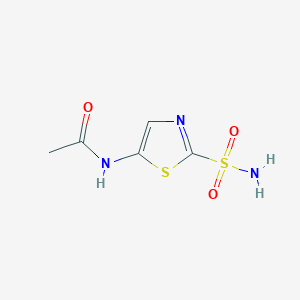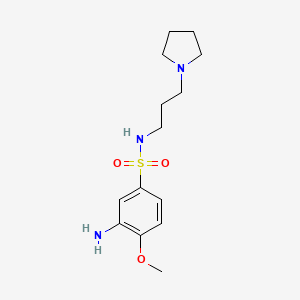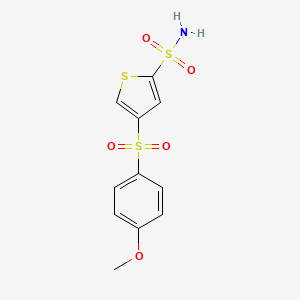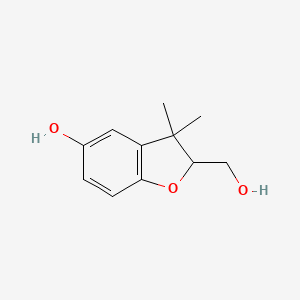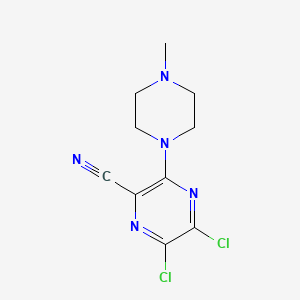
5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is a chemical compound characterized by its dichloro and cyano functional groups, as well as a piperazine ring. This compound is part of the pyrazine family, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dichloro and cyano groups can be achieved through halogenation and cyanation reactions, respectively. The piperazine ring is often introduced via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid.
Reduction: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-amine.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile: Lacks the dichloro groups.
5,6-Dichloropyrazine-2-carbonitrile: Lacks the piperazine ring.
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Has a carboxamide group instead of a cyano group.
Uniqueness: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both dichloro groups and the piperazine ring, which can influence its chemical reactivity and biological activity.
This compound's diverse applications and unique structure make it a valuable subject for further research and development in various scientific fields.
Propiedades
Número CAS |
90601-44-8 |
|---|---|
Fórmula molecular |
C10H11Cl2N5 |
Peso molecular |
272.13 g/mol |
Nombre IUPAC |
5,6-dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H11Cl2N5/c1-16-2-4-17(5-3-16)10-7(6-13)14-8(11)9(12)15-10/h2-5H2,1H3 |
Clave InChI |
YVMILYFCMWVSBO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(N=C(C(=N2)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


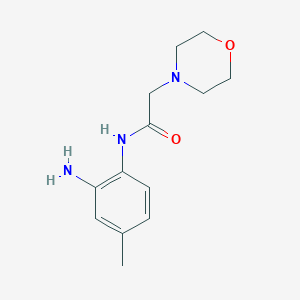

![3-Nitro-4-[[1-(oxetan-3-yl)azetidin-3-yl]amino]benzenesulfonamide](/img/structure/B15357941.png)
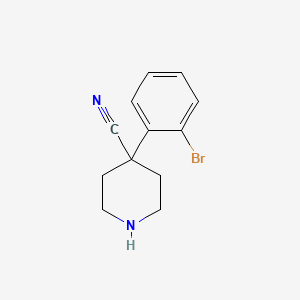

![N-[3-hydroxy-2-(4-methylsulfonylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B15357947.png)

